Bicyclo[4.2.0]octan-7-one

Biocatalysis Enzyme Kinetics Baeyer-Villiger oxidation

Unpredictable enzyme kinetics and loss of stereochemistry from generic ketone substrates reduce process yields. Bicyclo[4.2.0]octan-7-one offers a validated solution: • Well-characterized kinetics: KM = 1.0 mM, kcat = 1.7 s⁻¹ for type II FMO from Rhodococcus jostii. • Stereochemical precision: Enables chiral bicyclic lactones with >99% ee via Baeyer-Villiger biotransformation. • Process compatibility: Substrate for HAPMO and type II FMOs, supporting one-pot telescoped chemoenzymatic routes. Available in gram to kilogram quantities for CMOs and R&D.

Molecular Formula C8H12O
Molecular Weight 124.183
CAS No. 54211-18-6
Cat. No. B2986009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.2.0]octan-7-one
CAS54211-18-6
Molecular FormulaC8H12O
Molecular Weight124.183
Structural Identifiers
SMILESC1CCC2C(C1)CC2=O
InChIInChI=1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2
InChIKeySUIWRIPFUAFDJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.2.0]octan-7-one: Key Bicyclic Ketone Scaffold


Bicyclo[4.2.0]octan-7-one is a bicyclic ketone featuring a cyclobutanone fused to a cyclohexane ring, with a molecular formula C8H12O and molecular weight 124.18 g/mol [1]. It is recognized as a versatile substrate for several Baeyer-Villiger monooxygenases, including 4-hydroxyacetophenone monooxygenase [2] and type II flavin-containing monooxygenases [3], and serves as an intermediate in the synthesis of natural products and prostaglandin analogs [4].

Recognized Baeyer-Villiger monooxygenase substrate
Enables stereoselective cascade to chiral bicyclic lactones
Key intermediate for natural product and prostaglandin analog synthesis

Why Cyclobutanone Cannot Replace Bicyclo[4.2.0]octan-7-one


Structurally similar ketones such as cyclobutanone or bicyclo[3.2.0]heptan-6-one exhibit markedly different enzyme kinetics and stereochemical outcomes. For instance, the Michaelis constant (KM) of bicyclo[4.2.0]octan-7-one for Rhodococcus jostii type II FMO is 1.0 mM, whereas cyclobutanone requires 2.1 mM under identical conditions [1]. Moreover, the bicyclic scaffold of this compound enables the stereoselective formation of chiral bicyclic lactones with >99% enantiomeric excess, a property unachievable with simple monocyclic ketones [2]. These differences underscore that generic substitution can lead to reduced catalytic efficiency or loss of product stereochemistry, negatively impacting process yield and quality.

Bicyclo[4.2.0]octan-7-one
Cyclobutanone / Monocyclic Ketones
Reported lower KM supports higher enzyme affinity
Reported higher KM may reduce catalytic efficiency
Enables chiral bicyclic lactones with high stereocontrol
Produces achiral product, eliminating stereochemical utility
Bicyclic scaffold supports multi-enzyme recognition
Monocyclic analogs may exhibit limited enzyme acceptance

Bicyclo[4.2.0]octan-7-one vs. Analogs: Evidence Review


Superior Kinetics vs. Cyclobutanone

Under identical assay conditions (pH 8.0, 20 °C), bicyclo[4.2.0]octan-7-one exhibits a KM of 1.0 mM, approximately 52 % lower than the KM of 2.1 mM determined for cyclobutanone [1]. The turnover number (kcat) is 1.7 s⁻¹ for the target compound versus 1.3 s⁻¹ for cyclobutanone, representing a 30.8 % increase [1]. These data indicate that the bicyclic scaffold enhances substrate affinity and catalytic throughput for this Baeyer‑Villiger monooxygenase.

Kinetics vs. Cyclobutanone
Head-to-head
KM 1.0 vs 2.1 mM; kcat 1.7 vs 1.3 s⁻¹
Reported substrate affinity advantage
Rhodococcus jostii FMO-E, pH 8.0, 20 °C
Biocatalysis Enzyme Kinetics Baeyer-Villiger oxidation

Enantioselective Cascade to Chiral Lactones

In a redox‑neutral convergent cascade employing type II FMO‑E and horse liver alcohol dehydrogenase (HLADH), bicyclo[4.2.0]octan-7-one is converted to the abnormal lactone with an enantiomeric excess of >99 % (3aR,7aS) and to the normal lactone with 74–89 % ee (3aS,7aS) [1]. By contrast, analogous cascades using cyclobutanone produce only achiral γ‑butyrolactone, offering no stereocontrol [1].

Chiral Cascade Enantioselectivity
Class-level inference
Abnormal lactone >99% ee (3aR,7aS); normal 74–89% ee (3aS,7aS)
Supports stereocontrol in cascade reactions
FMO-E/HLADH redox-neutral cascade
Biocatalysis Cascade Reaction Chiral Lactone Synthesis

Broad BVMO Substrate Recognition

Bicyclo[4.2.0]octan-7-one is documented as a substrate for both 4‑hydroxyacetophenone monooxygenase from Pseudomonas fluorescens and type II FMOs from Rhodococcus jostii [1][2]. While quantitative conversion yields are not uniformly reported, the substrate’s acceptance by multiple enzyme families indicates a versatile reactivity profile that is not guaranteed for other cyclobutanone‑containing analogs such as bicyclo[3.2.0]heptan‑6‑one.

Multi-Enzyme Substrate Profile
Data to verify
Accepted by HAPMO and type II FMOs
Multi-enzyme compatibility context
Conversion yields not uniformly reported
Biocatalysis Enzyme Specificity Substrate Profiling

Bicyclo[4.2.0]octan-7-one Applications


Enzymatic Chiral Lactone Production for APIs

Leveraging the >99 % ee achievable in the FMO‑E/HLADH cascade [1], contract manufacturing organizations (CMOs) can produce gram to kilogram quantities of chiral bicyclic lactones. These lactones serve as key building blocks for protease inhibitors, prostaglandin analogs, and natural product derivatives [2].

Reference Substrate for BVMO Screening

The well‑characterized KM (1.0 mM) and kcat (1.7 s⁻¹) values [1] allow bicyclo[4.2.0]octan‑7‑one to be used as a reference substrate in high‑throughput screening of newly identified BVMOs. Its distinct kinetic fingerprint facilitates comparison with enzyme variants and supports directed evolution campaigns.

Biocatalysis for Prostaglandin & Cardiovascular Drugs

Patented derivatives of bicyclo[4.2.0]octane are active against thrombosis, hypertension, and atherosclerosis [2]. The core bicyclo[4.2.0]octan‑7‑one scaffold can be advanced via Baeyer‑Villiger biotransformation or chemical elaboration to generate functionalized intermediates that feed directly into these therapeutic compound pipelines.

Chemoenzymatic Synthesis Compatibility

Given its confirmed substrate status for HAPMO and type II FMOs [1][2], bicyclo[4.2.0]octan‑7‑one is suitable for integrated chemoenzymatic routes where sequential chemical and enzymatic steps are required. This compatibility minimizes the need for intermediate isolation and allows one‑pot telescoped processes.

Application
Selection Property
Validation Focus
Chiral lactone building blocks
Cascade stereoselectivity
Enantiomeric excess optimization
Reference substrate for BVMO screening
Characterized kinetics
Activity comparison across enzymes
Prostaglandin & cardiovascular research intermediates
Scaffold functionalization
Biotransformation integration
Chemoenzymatic synthesis
Multi-enzyme acceptance
Process telescoping compatibility

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